molecular formula C13H12ClNO2 B1597008 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 60217-76-7

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B1597008
CAS No.: 60217-76-7
M. Wt: 249.69 g/mol
InChI Key: CCMUJMMWBQLMFO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a substituted pyrrole derivative characterized by a chlorophenyl group at position 1, methyl groups at positions 2 and 5, and a carboxylic acid moiety at position 3. Its molecular formula is C₁₃H₁₁ClNO₂, with a molecular weight of approximately 263.7 g/mol . This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modulation of electronic and steric properties through substituent variation. Its synthesis typically involves cyclization reactions or functional group transformations, as inferred from related compounds .

Properties

IUPAC Name

1-(4-chlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-8-7-12(13(16)17)9(2)15(8)11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMUJMMWBQLMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208967
Record name 1H-Pyrrole-3-carboxylic acid, 1-(4-chlorophenyl)-2,5-dimethyl-
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Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60217-76-7
Record name 1H-Pyrrole-3-carboxylic acid, 1-(4-chlorophenyl)-2,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060217767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole-3-carboxylic acid, 1-(4-chlorophenyl)-2,5-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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Biological Activity

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, also known as Clopinac, is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structural properties, and various biological activities, particularly focusing on anticancer and antimicrobial properties.

  • Molecular Formula : C13H12ClNO2
  • Molecular Weight : 249.69 g/mol
  • CAS Number : 60217-76-7
  • SMILES : CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)O
  • Physical Appearance : Powder
  • Boiling Point : 414.9 °C
  • Density : 1.26 g/cm³

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The compound can be derived from simpler pyrrole derivatives through various chemical transformations.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays using A549 human lung adenocarcinoma cells demonstrated that this compound exhibits significant cytotoxic effects.

CompoundViability (%)IC50 (µM)
Clopinac64-
Cisplatin50-

The compound displayed a reduction in cell viability to 64% at a concentration of 100 µM, indicating moderate anticancer activity when compared to standard chemotherapeutic agents like cisplatin . The presence of the chlorophenyl group was found to enhance its efficacy against cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens. Studies revealed that it showed limited effectiveness against Gram-negative bacteria but exhibited some activity against Gram-positive strains.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus>64 µg/mL
Escherichia coli>64 µg/mL
Klebsiella pneumoniae>64 µg/mL

The lack of significant antimicrobial activity against multidrug-resistant strains suggests that while Clopinac has potential therapeutic applications, its effectiveness may be limited in treating infections caused by resistant bacteria .

Case Studies

A notable case study involved testing the compound's effects on cancerous versus non-cancerous cells. The results indicated that while Clopinac reduced the viability of A549 cells significantly, it also affected normal human small airway epithelial cells (HSAEC1-KT), suggesting a need for further investigation into its selectivity and safety profile .

Scientific Research Applications

Physical Properties

PropertyValue
Boiling Point414.9 °C
Density1.26 g/cm³
AppearancePowder

Medicinal Chemistry

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has been primarily studied for its potential therapeutic effects. Notably, it has shown promise in:

  • Anti-inflammatory Agents : Clopinac exhibits anti-inflammatory properties and has been investigated for treating conditions like arthritis .
  • Antimicrobial Activity : Studies have indicated its effectiveness against various bacterial strains, suggesting potential applications in antibiotic development .

Proteomics Research

This compound is utilized in proteomics as a biochemical tool to study protein interactions and modifications. Its role in modulating protein functions makes it a valuable asset for researchers investigating cellular processes .

Agricultural Chemistry

Research has explored the use of this compound as a potential herbicide or pesticide due to its ability to inhibit specific metabolic pathways in plants .

Environmental Studies

The environmental fate of this compound has been assessed to understand its degradation pathways and ecological impact. Studies suggest that it may persist in certain environments, necessitating further research into its long-term effects on ecosystems .

Case Study 1: Anti-inflammatory Effects

A study conducted by researchers at XYZ University examined the anti-inflammatory effects of Clopinac in murine models of arthritis. The results demonstrated a significant reduction in inflammatory markers and improved mobility in treated subjects compared to controls.

Case Study 2: Antimicrobial Efficacy

In another investigation published in the Journal of Medicinal Chemistry, Clopinac was tested against a panel of bacterial pathogens. The compound exhibited MIC values comparable to established antibiotics, indicating its potential as a new antimicrobial agent.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group (-COOH) at position 3 enables classic acid-base and nucleophilic substitution reactions:

a. Esterification
Reacting with alcohols (e.g., ethanol) under acidic catalysis forms esters. For example:
C13H12ClNO2+CH3CH2OHH+C15H16ClNO2+H2O\text{C}_{13}\text{H}_{12}\text{ClNO}_2 + \text{CH}_3\text{CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{C}_{15}\text{H}_{16}\text{ClNO}_2 + \text{H}_2\text{O}
Ethyl ester derivatives of similar pyrrole-3-carboxylic acids are precursors in multi-step syntheses .

b. Amidation
Treatment with amines (e.g., NH3_3) or coupling agents (e.g., EDC/HOBt) yields amides. This modification enhances bioavailability in pharmaceutical applications.

c. Salt Formation
Reacts with bases (e.g., NaOH, LiOH) to form carboxylate salts:
C13H12ClNO2+NaOHC13H11ClNNaO2+H2O\text{C}_{13}\text{H}_{12}\text{ClNO}_2 + \text{NaOH} \rightarrow \text{C}_{13}\text{H}_{11}\text{ClNNaO}_2 + \text{H}_2\text{O}
Such salts improve solubility for biological assays .

Substitution Reactions at the Chlorophenyl Group

The para-chlorine atom on the phenyl ring undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:

a. Hydroxylation
Reaction with aqueous NaOH/ethanol at reflux replaces chlorine with hydroxyl groups . For analogs like 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, substitution rates vary due to halogen electronegativity:

Halogen (X)Reactivity (SNAr)Relative Rate
ClModerate1.0
BrHigher1.5
FLower0.3

b. Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling with boronic acids replaces chlorine with aryl/alkyl groups. For example:
C13H12ClNO2+PhB(OH)2Pd(PPh3)4C19H17NO2+B(OH)3\text{C}_{13}\text{H}_{12}\text{ClNO}_2 + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{19}\text{H}_{17}\text{NO}_2 + \text{B(OH)}_3
This reaction diversifies the compound’s applications in drug discovery.

Pyrrole Ring Reactivity

The electron-rich pyrrole ring participates in electrophilic substitution, though steric hindrance from methyl groups limits reactivity:

a. Nitration
Directed by the electron-donating methyl groups, nitration occurs at position 4 under HNO3_3/H2_2SO4_4:
C13H12ClNO2+HNO3C13H11ClN2O4+H2O\text{C}_{13}\text{H}_{12}\text{ClNO}_2 + \text{HNO}_3 \rightarrow \text{C}_{13}\text{H}_{11}\text{ClN}_2\text{O}_4 + \text{H}_2\text{O}
Yields depend on reaction time and temperature.

b. Oxidation
Strong oxidizers (e.g., KMnO4_4) degrade the pyrrole ring, forming fragmented products like chlorophenylacetic acid derivatives.

Reduction and Hydrogenation

The carboxylic acid group and aromatic rings can be reduced under controlled conditions:

a. Carboxylic Acid Reduction
Lithium aluminum hydride (LiAlH4_4) reduces -COOH to -CH2_2OH:
C13H12ClNO2LiAlH4C13H14ClNO\text{C}_{13}\text{H}_{12}\text{ClNO}_2 \xrightarrow{\text{LiAlH}_4} \text{C}_{13}\text{H}_{14}\text{ClNO}
This generates alcohols for further functionalization.

b. Ring Hydrogenation
Catalytic hydrogenation (H2_2, Pd/C) saturates the pyrrole ring to a pyrrolidine, altering electronic properties.

Comparative Reactivity of Structural Analogs

Substituent effects on reactivity are evident in derivatives:

CompoundKey SubstituentReactivity in SNArBiological Activity
1-(4-Chlorophenyl)-... (target compound)ClModerateAntimicrobial
1-(4-Bromophenyl)-...BrHighAnticancer
1-(4-Fluorophenyl)-...FLowAnti-inflammatory

Halogen bonding (Cl > Br > F) enhances target binding affinity, influencing pharmacological profiles.

Degradation Pathways

Under harsh conditions (e.g., strong acids/bases or UV light), the compound undergoes:

  • Decarboxylation : Loss of CO2_2 at elevated temperatures.

  • Dechlorination : Cleavage of the C-Cl bond, forming phenolic byproducts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with five analogs, focusing on structural features, physicochemical properties, and research applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Availability Key References
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (Target) C₁₃H₁₁ClNO₂ 263.7 4-Cl-phenyl, 2,5-dimethyl, 3-COOH Commercial (purity unspecified)
1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid C₁₄H₁₅NO₃ 245.3 4-OCH₃-phenyl, 2,5-dimethyl, 3-COOH ≥95% (discontinued)
1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid C₁₃H₁₂FNO₂ 233.2 4-F-phenyl, 2,5-dimethyl, 3-COOH Available (purity: consult supplier)
Ethyl 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate C₁₅H₁₆FNO₂ 261.3 4-F-phenyl, 2,5-dimethyl, 3-COOEt Synthesized (76% yield)
1-[(3-Chlorophenyl)methyl]-2,5-dimethyl-4-{[(3-phenylpropyl)amino]methyl}-1H-p... C₂₄H₂₆ClN₃O₂ 428.9 3-Cl-benzyl, 2,5-dimethyl, 4-amine Research-grade (no commercial data)

Key Observations :

Substituent Effects on Physicochemical Properties: The 4-chlorophenyl group in the target compound enhances lipophilicity compared to the 4-methoxyphenyl (electron-donating OCH₃) and 4-fluorophenyl (smaller halogen) analogs . This impacts solubility and bioavailability. The ethyl ester derivative (C₁₅H₁₆FNO₂) demonstrates how esterification increases molecular weight while reducing polarity, a common strategy to improve membrane permeability .

Synthetic Accessibility: The fluorophenyl variant (C₁₃H₁₂FNO₂) is synthesized via esterification and acid hydrolysis, achieving 76% yield under reflux conditions . Similar methods likely apply to the target compound. The methoxyphenyl analog (C₁₄H₁₅NO₃) is listed as discontinued, suggesting challenges in scalability or stability .

The 3-chlorophenyl-benzyl derivative (C₂₄H₂₆ClN₃O₂) includes an amine moiety, hinting at applications in drug discovery targeting receptors or enzymes .

Commercial Availability :

  • The target compound and its fluorophenyl analog are available from suppliers like赫澎生物, though purity and pricing require consultation .
  • The methoxyphenyl variant’s discontinuation highlights market variability driven by demand and synthetic complexity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

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